4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride
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Overview
Description
4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride is a chemical compound with the molecular formula C11H17NO·HCl. It is a derivative of benzenemethanol and is known for its structural similarity to ephedrine and pseudoephedrine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride typically involves the reaction of 4-methylbenzaldehyde with methylamine and a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation or the use of more efficient reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of respiratory conditions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride involves its interaction with specific molecular targets, such as adrenergic receptors. The compound mimics the action of natural neurotransmitters, leading to various physiological effects. The pathways involved include the activation of cyclic AMP and subsequent intracellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Ephedrine: Similar in structure but differs in the position of the methyl group.
Pseudoephedrine: An isomer of ephedrine with different stereochemistry.
Phenylephrine: A related compound with a different substitution pattern on the aromatic ring.
Uniqueness
4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications .
Properties
CAS No. |
117342-78-6 |
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Molecular Formula |
C11H18ClNO |
Molecular Weight |
215.72 g/mol |
IUPAC Name |
(1S,2R)-2-(methylamino)-1-(4-methylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-8-4-6-10(7-5-8)11(13)9(2)12-3;/h4-7,9,11-13H,1-3H3;1H/t9-,11-;/m1./s1 |
InChI Key |
DDFKODAFZRBBOK-FOKYBFFNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]([C@@H](C)NC)O.Cl |
SMILES |
CC1=CC=C(C=C1)C(C(C)NC)O.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)NC)O.Cl |
Synonyms |
4-MeMC metabolite; 4-Methylephedrone metabolite; 4-Methylmethcathinone metabolite; 4-MMC metabolite |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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